(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(morpholin-4-ylacetyl)pyrrolidine-3-carboxylic acid
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Description
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(morpholin-4-ylacetyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.14778643 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Engineering and Supramolecular Assemblies
Research by Arora and Pedireddi (2003) explores crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules, showcasing the potential of structured assemblies for material science applications. While not directly mentioning the specific compound, this study underscores the relevance of structured organic compounds in creating intricate molecular architectures (Arora & Pedireddi, 2003).
Anti-tumor Agents
A study by Jurd (1996) details the synthesis and anti-tumor activity of benzopyranylamine compounds, highlighting the potential of structurally complex organic molecules, including pyrrolidine and morpholine derivatives, as anti-cancer agents. This research presents the compound's applicability in developing new therapeutic agents against various cancer types (Jurd, 1996).
Novel Organic Syntheses
Yehia, Polborn, and Müller (2002) discuss a novel one-pot synthesis approach for pyridines and tetrahydroquinolines, incorporating cyclic N-morpholino alkenes. This method illustrates the compound's utility in facilitating efficient and versatile synthetic routes for complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).
C-H Functionalization in Organic Synthesis
Kang, Richers, Sawicki, and Seidel (2015) explore the C-H functionalization of cyclic amines, including pyrrolidine, demonstrating advanced methodologies for constructing pyrrolines and pyrroles. This work exemplifies innovative strategies in organic synthesis, leveraging the structural features of cyclic amines for novel transformations (Kang et al., 2015).
Vasodilation Properties and Medicinal Chemistry
Girgis, Mishriky, Farag, El-Eraky, and Farag (2008) synthesize and evaluate the vasodilation activity of new pyridinecarboxylates, indicating the role of morpholine and piperidine derivatives in developing compounds with potential cardiovascular benefits. This research demonstrates the compound's application in discovering new drugs for treating cardiovascular diseases (Girgis et al., 2008).
Properties
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(2-morpholin-4-ylacetyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-17(10-19-3-5-24-6-4-19)20-8-13(14(9-20)18(22)23)12-1-2-15-16(7-12)26-11-25-15/h1-2,7,13-14H,3-6,8-11H2,(H,22,23)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSCUKPFCKREAC-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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